molecular formula C4H10BrN B13150746 1-Bromobutan-2-amine

1-Bromobutan-2-amine

Cat. No.: B13150746
M. Wt: 152.03 g/mol
InChI Key: ZCYBVLZJPVXKAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromobutan-2-amine is an organic compound with the molecular formula C4H10BrN It is a brominated amine, where a bromine atom is attached to the second carbon of a butane chain, and an amino group is attached to the same carbon

Preparation Methods

1-Bromobutan-2-amine can be synthesized through several methods:

Chemical Reactions Analysis

1-Bromobutan-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Bromobutan-2-amine involves its interaction with molecular targets through nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing the amino group to participate in various chemical transformations. These reactions can lead to the formation of new carbon-nitrogen bonds, which are crucial in the synthesis of complex molecules .

Comparison with Similar Compounds

1-Bromobutan-2-amine can be compared with other similar compounds, such as:

This compound’s unique combination of a bromine atom and an amino group on the same carbon makes it particularly valuable in synthetic chemistry and various research applications.

Properties

IUPAC Name

1-bromobutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10BrN/c1-2-4(6)3-5/h4H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYBVLZJPVXKAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CBr)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.